1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea
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Overview
Description
The compound “1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea” is a chemical compound with a unique structure. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular formula of the compound is C8H9N5 . It contains an imidazole ring, which is a five-membered heterocyclic moiety . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
The compound is likely to be a solid at room temperature . The molecular weight of the compound is 175.19 .Scientific Research Applications
Synthesis and Structural Analysis
A study by Rahmouni et al. (2014) describes the synthesis of pyrazolopyrimidine derivatives through the reaction of 5-aminopyrazole-4-carbonitriles with formamide, yielding compounds with significant antibacterial activity. This research highlights the versatility of pyrazole and pyrimidine scaffolds in generating bioactive molecules (Rahmouni et al., 2014).
Volpi et al. (2017) achieved the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with remarkable Stokes' shift ranges, demonstrating the potential of these compounds in creating luminescent materials for various applications (Volpi et al., 2017).
Antimicrobial and Antifungal Activities
Hamdouchi et al. (1999) developed a series of imidazo[1,2-a]pyridine derivatives as novel inhibitors of human rhinovirus, showcasing the therapeutic potential of these compounds in treating viral infections (Hamdouchi et al., 1999).
El‐Wahab et al. (2015) synthesized heterocyclic compounds with pyrazolo[1,5-a]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrimidine structures, incorporating them into surface coatings and printing inks to provide antimicrobial properties, illustrating an innovative application of these compounds in industrial materials (El‐Wahab et al., 2015).
Antineoplastic Activity
A study by Abdel-Hafez (2007) on benzo[4,5]imidazo[1,2-a]pyrimidine derivatives showed promising antineoplastic activities, indicating potential applications in cancer therapy (Abdel-Hafez, 2007).
Lukasik et al. (2012) investigated imidazo[4,5-b]pyridine and pyrimidine derivatives as anti-cancer agents, identifying compounds with potent anti-proliferative and CDK9 inhibitory activities, further underscoring the potential of these molecular frameworks in developing new anticancer drugs (Lukasik et al., 2012).
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets due to their broad range of chemical and biological properties . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. They can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole-containing compounds can affect a variety of biochemical pathways, again depending on the specific compound and its targets. For example, some imidazole-containing compounds have been found to have antimicrobial potential against S. aureus, B. subtilis, and E. coli .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can vary widely. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its absorption and distribution.
Result of Action
The molecular and cellular effects of imidazole-containing compounds can vary widely depending on the specific compound and its targets. For example, some compounds have been found to have antimicrobial, anti-inflammatory, and antitumor effects .
Action Environment
The action, efficacy, and stability of imidazole-containing compounds can be influenced by various environmental factors. For example, the presence of a positive charge on either of two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms .
Properties
IUPAC Name |
1-(2-imidazol-1-ylpyrimidin-5-yl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c21-14(18-11-4-2-1-3-5-11)19-12-8-16-13(17-9-12)20-7-6-15-10-20/h1-10H,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRERPUKCWDHWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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